molecular formula C10H8Cl2F2O3 B1410098 Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate CAS No. 1806352-55-5

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate

Cat. No.: B1410098
CAS No.: 1806352-55-5
M. Wt: 285.07 g/mol
InChI Key: MXNOVPAFSKKRJD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate involves several steps. One common method includes the esterification of 2,5-dichloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for analytical methods and as a starting material for the synthesis of more complex molecules. In biology and medicine, it is used in the development and testing of new pharmaceutical compounds, particularly those targeting specific enzymes or receptors .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Biological Activity

Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound with significant potential in pharmacological research. Its unique chemical structure, characterized by the presence of two chlorine atoms and a difluoromethoxy group, enhances its biological activity, particularly in enzyme inhibition and receptor interactions.

  • Molecular Formula: C₁₀H₈Cl₂F₂O₃
  • CAS Number: 1806352-55-5

This compound is primarily utilized in scientific research due to its ability to interact with various biological targets, influencing metabolic pathways and cellular signaling processes.

The biological activity of this compound is largely attributed to its difluoromethoxy group, which increases binding affinity to specific enzymes and receptors. This interaction can lead to significant alterations in biological functions, making it a candidate for drug development targeting various diseases.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic processes. The difluoromethoxy group is believed to enhance binding affinity, which could lead to more effective inhibition compared to structurally similar compounds.

Receptor Interaction

Research suggests that this compound interacts with specific receptors, potentially modulating their activity. This interaction can be crucial for developing therapeutic agents aimed at diseases where receptor modulation is beneficial.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural DifferencesUnique Properties
Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetateDifferent chlorine positionsVaries in reactivity and biological activity
Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetateDifferent chlorine positionsAffects selectivity towards targets
Methyl 3,4-dichlorobenzoateLacks difluoromethoxy groupLess potent in biological applications

The specific substitution pattern of this compound imparts distinct chemical and biological properties that influence its reactivity and potential applications in research and industry.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For instance:

  • Enzyme Inhibition Studies : Research has shown that compounds with similar difluoromethoxy groups exhibit enhanced inhibition of serotonin uptake compared to non-fluorinated analogs. This suggests a potential pathway for developing antidepressants or anxiolytics .
  • Receptor Modulation : A study indicated that fluorinated compounds can significantly alter receptor binding affinities, which could be leveraged for creating more effective drugs targeting specific pathways involved in cancer or metabolic disorders .
  • Pharmacological Applications : The compound's ability to modulate enzyme activity has led researchers to investigate its use as a therapeutic agent in conditions such as obesity and diabetes by targeting metabolic enzymes.

Properties

IUPAC Name

methyl 2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNOVPAFSKKRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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